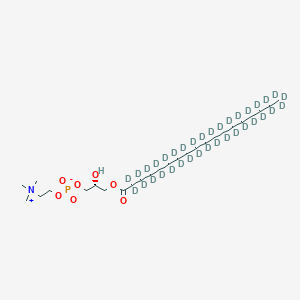![molecular formula C59H114O6 B3026156 Eicosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester CAS No. 77145-69-8](/img/structure/B3026156.png)
Eicosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eicosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester, also known as 1,2-Distearoyl-3-Arachidoyl-rac-glycerol, is a compound with the CAS Number: 77145-69-8 . It has a molecular weight of 919.55 . The IUPAC name for this compound is 3-(icosanoyloxy)propane-1,2-diyl distearate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C59H114O6/c1-4-7-10-13-16-19-22-25-28-29-32-34-37-40-43-46-49-52-58(61)64-55-56(65-59(62)53-50-47-44-41-38-35-31-27-24-21-18-15-12-9-6-3)54-63-57(60)51-48-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h56H,4-55H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is stored at a temperature of 28 C . It is soluble in the organic solvent chloroform at a concentration of approximately 10 mg/ml .科学的研究の応用
Impact on Endothelial Function
Eicosanoids and other oxylipins, which are derived from polyunsaturated fatty acids, play significant roles in endothelial inflammation and the development of atherosclerosis. These compounds, esterified in cell lipids such as phospholipids and triglycerides, are crucial for understanding the mechanisms behind endothelial dysfunction and the progression of atherosclerotic diseases. Studies have focused on the identification of circulating oxylipins esterified with lipoprotein lipids and their effects on markers of endothelial dysfunction, highlighting their potential as targets for therapeutic intervention in atherosclerosis and cardiovascular diseases (Shearer & Newman, 2009).
Applications in Material Science
Esters derived from fatty acids, such as eicosanoic acid derivatives, have been explored for their ability to form supramolecular structures and phase change materials. One application is in the development of thermally reversible light scattering films and form-stable phase change materials (FS-PCMs). These materials demonstrate potential in energy storage and thermal management applications. By blending esters with other compounds, researchers have created materials that can gel at specific temperatures, offering innovative solutions for thermal regulation and energy efficiency (Puig et al., 2017).
Role in Oxidation Processes and Lipid Mediator Production
The oxidation of polyunsaturated fatty acids, including eicosanoic acid derivatives, leads to the production of a wide array of lipid mediators such as eicosanoids. These lipid mediators are involved in various biological processes, including inflammation, immunity, and the resolution of infections. The study of these oxidation processes and the resulting oxylipins provides insights into the mechanisms of action of lipid mediators and their potential therapeutic applications (Christie & Harwood, 2020).
Esterified Eicosanoids: Generation, Characterization, and Function
Research into esterified eicosanoids has revealed that these compounds, traditionally thought to act solely as free acids, can also exist in complex forms esterified to other functional groups. This discovery has opened new avenues for exploring the pathophysiological roles of these more complex lipid mediators. Understanding the generation, characterization, and function of esterified eicosanoids could lead to new insights into their roles in renal, cardiovascular, and gastrointestinal functions (Hammond & O’Donnell, 2012).
特性
IUPAC Name |
2,3-di(octadecanoyloxy)propyl icosanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H114O6/c1-4-7-10-13-16-19-22-25-28-29-32-34-37-40-43-46-49-52-58(61)64-55-56(65-59(62)53-50-47-44-41-38-35-31-27-24-21-18-15-12-9-6-3)54-63-57(60)51-48-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h56H,4-55H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGIMQPGGNOOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H114O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
919.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eicosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(Z)-octadec-9-enoyl]oxy-3-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B3026073.png)

![[2-Hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate](/img/structure/B3026076.png)
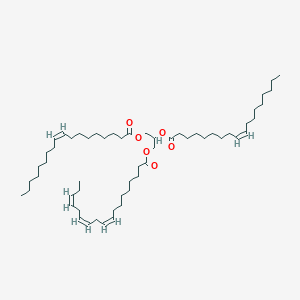
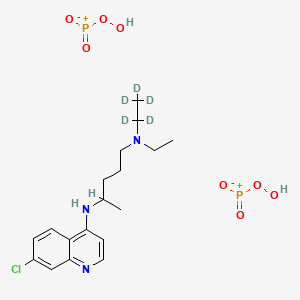
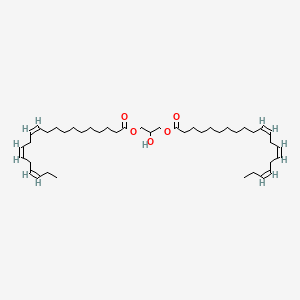

![Docosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026085.png)
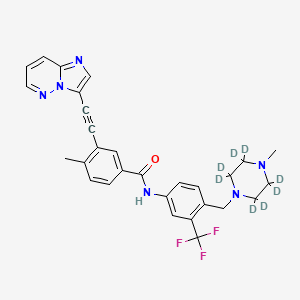
![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-1-[[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]methyl]ethyl ester](/img/structure/B3026089.png)
![(6Z,9Z,12Z)-6,9,12-octadecatrienoic acid, 2,3-bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl ester](/img/structure/B3026091.png)


